molecular formula C9H12BrNO B2517034 3-Amino-2-(4-bromophenyl)propan-1-ol CAS No. 1368653-37-5

3-Amino-2-(4-bromophenyl)propan-1-ol

Cat. No.: B2517034
CAS No.: 1368653-37-5
M. Wt: 230.105
InChI Key: XOLHDBQTWXTIAC-UHFFFAOYSA-N
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Description

3-Amino-2-(4-bromophenyl)propan-1-ol is a brominated amino alcohol compound of significant interest in organic and medicinal chemistry research. Its molecular structure incorporates both amino and alcohol functional groups, making it a versatile chiral building block or intermediate for the synthesis of more complex molecules. The amino alcohol scaffold is a foundational motif in pharmaceutical development, with over 3,600 natural products and numerous approved drugs containing this structure . This specific scaffold is frequently explored in the design of compounds for targeted biological activities. The bromine atom on the phenyl ring enhances the molecule's utility by serving as a versatile functional handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are pivotal for constructing complex molecular architectures in drug discovery pipelines . This compound is related to other researched bromophenylpropanol derivatives, which have been investigated as key intermediates in the synthesis of potential Protein Kinase B (Akt) inhibitors, highlighting the relevance of this chemical class in developing targeted cancer therapies . Please note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-(4-bromophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLHDBQTWXTIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 2 4 Bromophenyl Propan 1 Ol

Established Synthetic Routes to 3-Amino-2-(4-bromophenyl)propan-1-ol

The synthesis of this compound is predominantly achieved through reductive pathways starting from functionalized precursors. These methods are well-documented and offer reliable access to the target molecule.

Synthesis via Reduction of Cyanoacetate (B8463686) Derivatives

One of the principal methods for synthesizing this compound involves the chemical reduction of a substituted cyanoacetate intermediate. This route is characterized by the initial construction of a carbon skeleton containing the necessary phenyl and cyano groups, followed by the reduction of both the ester and nitrile functionalities.

The synthesis of the key intermediate, ethyl 2-(4-bromophenyl)-2-cyanoacetate, typically begins with a precursor such as (4-bromophenyl)acetonitrile. The general strategy involves the reaction of a substituted indole (B1671886) with cyanoacetic acid in the presence of acetic anhydride (B1165640) to yield 3-cyanoacetyl indoles. nih.gov A related approach for generating substituted cyanoacetic esters involves the reaction of an appropriate starting material with potassium cyanoacetate. nih.gov For the specific synthesis of ethyl 2-(4-bromophenyl)-2-cyanoacetate, a common method is the Knoevenagel condensation between a substituted aldehyde and a cyanoacetate. nih.gov

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for carbonyl compounds. youtube.com It effectively reduces aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.com While NaBH₄ is generally not reactive enough to reduce esters, carboxylic acids, or amides under standard conditions, its reactivity can be enhanced. masterorganicchemistry.comwikipedia.org The reduction of both an ester and a nitrile group to form an amino alcohol typically requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄). However, modifications to the reaction conditions or the use of catalyst systems can enable NaBH₄ to perform such transformations. For instance, the reduction of α-amino acids to β-amino alcohols can be achieved using a sodium borohydride–sulfuric acid system. researchgate.net The reduction of the cyanoacetate derivative in this pathway would involve the conversion of the ester group to a primary alcohol and the nitrile group to a primary amine.

The mechanism for the reduction of a carbonyl group by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. chemguide.co.uk This is followed by a workup step, typically with a protic solvent or mild acid, to protonate the resulting alkoxide ion and yield the alcohol. youtube.commasterorganicchemistry.com

Monitoring the progress of the reduction reaction is crucial for achieving optimal yield and purity. A common technique for this is Thin Layer Chromatography (TLC), which allows for the qualitative assessment of the consumption of starting material and the formation of the product. orgsyn.org

Upon completion of the reaction, a standard workup and isolation procedure is employed. This typically involves quenching the reaction mixture, often with water or a dilute acid, to neutralize any remaining reducing agent. The product is then extracted from the aqueous layer into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt like Na₂SO₄, filtered, and concentrated under reduced pressure. google.com Further purification of the crude product can be achieved through techniques such as column chromatography or recrystallization to yield the pure this compound. google.com

Synthesis via Borane (B79455) Reduction of Corresponding Amino Acid Precursors

An alternative established route involves the reduction of a corresponding amino acid precursor, such as a substituted β-phenylalanine derivative. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is a powerful reagent for the reduction of carboxylic acids to primary alcohols. google.com

This method offers an advantage as borane selectively reduces the carboxylic acid group in the presence of the amino group, which is protected in situ through the formation of an amine-borane adduct. A process has been developed for the reduction of amino acids by treating a mixture of the amino acid and boron trifluoride with a borane complex. google.com This method enhances the rate of carboxylic acid reduction and prevents the excessive consumption of the borane reagent. google.com Following the reduction, hydrolysis of the intermediate complexes yields the desired amino alcohol. Reports have documented the successful reduction of substituted phenylalanines to their corresponding phenylalaninols using diborane (B8814927) in good yields. google.com

Stereoselective Synthesis of Chiral this compound and Analogous Structures

The synthesis of specific stereoisomers of this compound is of significant interest, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity.

Key strategies for achieving stereoselectivity include:

Asymmetric Reduction: This involves the reduction of a prochiral ketone precursor using a chiral reducing agent or a catalyst. For instance, β-aminoketone compounds can be asymmetrically reduced in the presence of a spiroborate ester catalyst and a hydrogen donor to produce optically active 3-amino-1-propanol derivatives with high yield and enantiomeric excess. google.com

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes such as imine reductases (IREDs) can catalyze the reductive amination of carbonyl compounds with high stereoselectivity, providing a route to chiral amines. nih.gov A three-component strategy combining biocatalytic aldol (B89426) reactions with reductive aminations has been used to synthesize amino-diols with high stereocontrol. nih.gov

Use of Chiral Auxiliaries: Starting from a chiral precursor or attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction.

These methods are crucial for accessing enantiomerically pure forms of this compound and related structures, which are essential for applications in medicinal chemistry and materials science. nih.gov

Asymmetric Reduction Strategies for Chiral Amino Alcohols

The asymmetric reduction of prochiral ketones, particularly α-amino ketones, represents a direct and effective route to chiral β-amino alcohols. This strategy relies on the use of a chiral reducing agent or a catalyst to stereoselectively deliver a hydride to the carbonyl group, thereby establishing the desired stereochemistry at the newly formed hydroxyl center.

One prominent approach involves the use of borane (BH₃) in conjunction with chiral oxazaborolidine catalysts. These catalysts, generated in situ from chiral amino alcohols, can achieve high levels of enantioselectivity in the reduction of various ketones. For instance, chiral ferrocenyl amino alcohols have been used to prepare oxazaborolidine catalysts that yield chiral secondary amino alcohols with modest to high enantiomeric excesses (ee).

Another powerful method utilizes chirally modified borohydride reagents. Reagents prepared from borane and α,α-diphenyl β-amino alcohols have demonstrated very high enantioselectivities, often around 90% ee, in the reduction of a wide range of ketones, including aromatic and aliphatic variants. This approach underscores the importance of the chiral auxiliary's structure in directing the stereochemical outcome of the reduction.

Catalyst/Reagent SystemSubstrate TypeEnantiomeric Excess (ee)
Borane with Chiral OxazaborolidineProchiral KetonesUp to 90%
Borane with (2S,3R)-(–)-2-amino-3-methyl-1,1 -diphenylpentanolVarious Ketones~90%

These reduction strategies are fundamental in establishing the stereochemistry of the alcohol group in molecules like this compound. The choice of catalyst and reaction conditions is critical for achieving the desired optically pure isomer.

Enzymatic Approaches Utilizing Biocatalysts for Chiral Amino Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering mild reaction conditions, high selectivity, and environmental friendliness. For the synthesis of chiral amino alcohols, enzymes such as transaminases and lipases are particularly relevant.

Omega-transaminases (ω-TAs) are widely used to catalyze the asymmetric reductive amination of carbonyl compounds to produce chiral amines. researchgate.net These enzymes can convert ketones and aldehydes into their corresponding amines with high enantioselectivity. researchgate.net While their primary application is for chiral amine synthesis, this methodology can be integrated into multi-step syntheses of amino alcohols. Protein engineering and structure-guided molecular modifications have expanded the substrate scope of ω-TAs, enabling the synthesis of sterically demanding chiral amines. researchgate.net

Lipases have also been employed in the synthesis of β-amino alcohols, primarily through the kinetic resolution of racemic mixtures or the regioselective ring-opening of epoxides with amines. researchgate.net For instance, lipase (B570770) from Aspergillus oryzae has been used to catalyze a one-pot synthesis of β-amino alcohol derivatives from aromatic phenols, epichlorohydrin, and amines. researchgate.net Similarly, lipase TL IM from Thermomyces lanuginosus has been shown to be an effective catalyst for preparing β-amino alcohols in continuous-flow reactors, highlighting the efficiency of combining biocatalysis with modern process technology. researchgate.net

EnzymeReaction TypeKey Advantages
ω-TransaminasesAsymmetric reductive amination of ketonesHigh enantioselectivity, mild conditions, green chemistry
Lipases (Aspergillus oryzae, Thermomyces lanuginosus)Ring-opening of epoxides with aminesExcellent yields, high regioselectivity, environmentally benign

These enzymatic methods provide efficient and green pathways to key chiral intermediates required for the synthesis of complex molecules like this compound.

Diastereoselective Control in the Formation of Beta-Amino Alcohols

For molecules with two or more stereocenters, such as this compound, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Several strategies have been developed to address this challenge in β-amino alcohol synthesis.

One of the most effective methods involves the use of chiral auxiliaries. Ellman's chiral N-tert-butanesulfinamide is a widely used reagent for the asymmetric synthesis of chiral amines. osi.lv Aldimines derived from this auxiliary can undergo diastereoselective nucleophilic addition. For example, the addition of lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines has been shown to produce terminal bromo-substituted propargylamines with good to excellent diastereoselectivity (dr = 3:1 to >20:1). nih.gov Subsequent reduction of the alkyne and removal of the auxiliary could yield a β-amino alcohol with a defined stereochemistry.

Reductive cross-coupling reactions between aldehydes and aldimines offer a direct route to β-amino alcohols, simultaneously forming the C-C bond and establishing two new stereocenters. acs.org The challenge lies in suppressing the homo-coupling of each substrate while inducing asymmetry. acs.org Research has shown that using transition metal-coordinated planar chiral arylaldehydes can lead to the synthesis of both anti- and syn-β-amino alcohols with high diastereoselectivity. acs.org

Another approach is diastereoselective reductive amination. Substituted 2-oxo-1,3-propanediols can undergo reductive amination to form anti-2-amino-1,3-propanediols, demonstrating that the existing stereochemistry in a substrate can direct the formation of a new stereocenter. scielo.br

Exploration of Novel Synthetic Pathways for this compound

The ongoing demand for efficient and versatile synthetic methods has driven the exploration of novel pathways to construct the chiral β-amino alcohol scaffold.

Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Couplings: A recently developed method involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This strategy uses a radical polar crossover mechanism to efficiently produce β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn The method is notable for its modularity, starting from readily available materials and achieving excellent enantiomeric excess (99% ee) for challenging products. westlake.edu.cn

Metal-Free Synthesis via Smiles Rearrangement: A novel metal-free method for synthesizing β-amino alcohols has been demonstrated through a two-step Smiles rearrangement. This approach proceeds under mild conditions with a broad substrate scope and is particularly effective for N-arylated amino alcohols, which are often difficult to synthesize using traditional methods. acs.org

Enantioselective Radical C-H Amination: A conceptually new approach utilizes a "radical relay chaperone" strategy for the regio- and enantioselective β-C-H amination of alcohols. nih.gov In this multi-catalytic system, an alcohol is temporarily converted to an imidate radical, which facilitates a selective 1,5-hydrogen atom transfer (HAT). A chiral copper catalyst then mediates the amination, enabling broad access to various chiral β-amino alcohols from simple alcohol precursors. nih.gov

Palladium-Catalyzed Asymmetric Allylic Amination: Chiral β-aryl-α,β-unsaturated amino alcohols have been synthesized via a Pd-catalyzed asymmetric allylic amination of 4-aryl-1,3-dioxolan-2-one. nih.gov Using planar chiral ferrocene-based ligands, this method provides products in good to excellent yields (up to 92%) and enantioselectivities (up to 98% ee) under mild conditions. nih.gov Subsequent chemical transformations can convert the unsaturated product into a saturated β-amino alcohol like this compound.

These innovative strategies represent the cutting edge of synthetic organic chemistry and offer promising new avenues for the efficient and stereocontrolled synthesis of complex chiral molecules.

Spectroscopic and Structural Characterization of 3 Amino 2 4 Bromophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a definitive structure can be established.

In a ¹H NMR spectrum of 3-Amino-2-(4-bromophenyl)propan-1-ol, distinct signals are expected for each unique proton environment. The aromatic protons on the 4-bromophenyl ring would typically appear as a set of doublets in the downfield region (approximately 7.0-7.5 ppm) due to the electron-withdrawing effect of the bromine atom.

The protons of the propanol (B110389) backbone would exhibit more complex splitting patterns. The methine proton (CH) adjacent to the aromatic ring would likely resonate as a multiplet. The two diastereotopic protons of the adjacent aminomethyl group (CH₂N) would appear as distinct multiplets, as would the protons of the hydroxymethyl group (CH₂OH). The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (ortho to Br) ~7.45 Doublet (d)
Aromatic H (meta to Br) ~7.20 Doublet (d)
CH (methine) Multiplet (m) Multiplet (m)
CH₂N (aminomethyl) Multiplet (m) Multiplet (m)
CH₂OH (hydroxymethyl) Multiplet (m) Multiplet (m)
NH₂ (amino) Broad singlet (br s) Broad singlet (br s)

Note: This is a predictive table. Actual chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms.

The carbon atom attached to the bromine (C-Br) would appear around 120-125 ppm. The other aromatic carbons would resonate in the 128-140 ppm range. The aliphatic carbons of the propanol chain would be found in the upfield region of the spectrum. The carbon bearing the hydroxyl group (CH₂OH) would be expected around 60-65 ppm, the methine carbon (CH) around 45-55 ppm, and the aminomethyl carbon (CH₂N) around 40-50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-Br (aromatic) ~121
C-ipso (aromatic, attached to propanol) ~140
CH (aromatic) ~132
CH (aromatic) ~129
CH₂OH (hydroxymethyl) ~63
CH (methine) ~50

Note: This is a predictive table. Actual chemical shifts would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol and the N-H stretching of the primary amine. C-H stretching vibrations from the aromatic ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would produce peaks in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range. Finally, a peak in the lower wavenumber region could be attributed to the C-Br stretch.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
O-H (alcohol) / N-H (amine) 3200-3600 (broad) Stretching
C-H (aromatic) 3000-3100 Stretching
C-H (aliphatic) 2850-2960 Stretching
C=C (aromatic) 1450-1600 Stretching
C-O (alcohol) 1000-1260 Stretching

Note: This is a predictive table. Actual absorption frequencies would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. For this compound (C₉H₁₂BrNO), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each isotope.

Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol, or the cleavage of the carbon-carbon bonds in the propanol chain. A significant fragment would be expected from the benzylic cleavage, resulting in a stable bromophenyl-containing cation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Possible Fragment
[M]⁺, [M+2]⁺ Molecular ion (isotopic pair for Br)
[M-18]⁺ Loss of H₂O
[M-31]⁺ Loss of CH₂OH

Note: This is a predictive table. Actual fragmentation patterns would need to be determined experimentally.

Advanced Spectroscopic Techniques for Comprehensive Structural Analysis

For an unambiguous structural confirmation, especially for complex molecules or stereoisomers, advanced spectroscopic techniques are employed. 2D NMR experiments like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, helping to trace the connectivity of the propanol chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and carbons further away, respectively, confirming the complete molecular structure.

While this compound itself does not possess a strong chromophore for UV-Vis spectroscopy, derivatives of this compound could be analyzed to study their electronic transitions.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for verifying the empirical and molecular formula. For this compound, with the molecular formula C₉H₁₂BrNO, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the purity and stoichiometry of the synthesized compound.

Table 5: Theoretical Elemental Composition of C₉H₁₂BrNO

Element Symbol Atomic Weight Percentage
Carbon C 12.01 46.57%
Hydrogen H 1.01 5.21%
Bromine Br 79.90 34.42%
Nitrogen N 14.01 6.03%

Note: Experimental values from an actual analysis are required for comparison.

Computational and Theoretical Studies on 3 Amino 2 4 Bromophenyl Propan 1 Ol

Quantum Chemical Calculations

No published studies detailing DFT calculations for the molecular geometry optimization and electronic structure of 3-Amino-2-(4-bromophenyl)propan-1-ol were found.

There is no available research that includes an MEP surface analysis for this compound.

Specific charge distribution analyses, such as Mulliken or Natural Population Analysis, for this compound have not been reported in the scientific literature.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound is not available.

Molecular Dynamics and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for this compound have been published.

Theoretical Prediction of Spectroscopic Parameters

There are no available studies that provide theoretically predicted spectroscopic parameters for this compound.

Computational Insights into Structure-Reactivity Relationships

Computational and theoretical chemistry offer powerful tools to elucidate the intricate relationship between the molecular structure of a compound and its chemical reactivity. In the case of this compound, in-silico studies are crucial for understanding how its specific arrangement of atoms influences its behavior in chemical reactions. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer its structure-reactivity relationships based on computational analyses of closely related halogenated and non-halogenated phenylpropanolamine analogs.

The structure of this compound is characterized by a central propan-1-ol backbone. Attached to the second carbon of this chain is a 4-bromophenyl group, and an amino group is bonded to the third carbon. The presence of the bromine atom, a halogen, on the phenyl ring is a key feature that significantly modulates the electronic properties of the molecule.

The bromine atom at the para-position of the phenyl ring in this compound exerts both inductive and resonance effects. Inductively, bromine is an electron-withdrawing group due to its high electronegativity. This effect can decrease the electron density of the phenyl ring and influence the acidity of the hydroxyl proton and the basicity of the amino group. Through resonance, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic system, which can impact the reactivity of the phenyl ring itself, particularly in electrophilic aromatic substitution reactions.

Quantum chemical calculations on similar substituted phenethylamines have shown that the conformational flexibility of the side chain is a critical determinant of their biological and chemical properties. The relative orientation of the amino, hydroxyl, and 4-bromophenyl groups can be analyzed through computational modeling to identify the most stable conformers. These low-energy conformations are often the most populated and are likely to be the ones involved in chemical reactions.

The reactivity of this compound can be further understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor. For related compounds, the HOMO is often localized on the electron-rich phenyl ring and the amino group, suggesting that these are the likely sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom would be expected to lower the energy of the LUMO, potentially making the phenyl ring more susceptible to nucleophilic aromatic substitution under certain conditions.

While detailed computational data tables for this compound are not available, the table below provides a hypothetical representation of the type of data that would be generated from such studies on a related, simplified phenylpropanolamine structure for illustrative purposes.

Table 1: Calculated Molecular Properties of a Phenylpropanolamine Analog

Property Value
Total Energy (Hartree) -552.789
Dipole Moment (Debye) 2.45
HOMO Energy (eV) -6.12
LUMO Energy (eV) -0.25

| HOMO-LUMO Gap (eV) | 5.87 |

Table 2: Selected Calculated Bond Lengths and Angles of a Phenylpropanolamine Analog

Parameter Value
C-N Bond Length (Å) 1.47
C-O Bond Length (Å) 1.43
**C-C-N Bond Angle (°) ** 112.5

It is important to note that these values are for a representative analog and would differ for this compound due to the influence of the bromine substituent. Future computational studies on this specific compound are necessary to provide precise data and a more detailed understanding of its structure-reactivity relationships.

Chemical Transformations and Derivative Synthesis of 3 Amino 2 4 Bromophenyl Propan 1 Ol

Reactions Involving the Amino Group

The primary amino group is a key site for modifications, enabling the introduction of various substituents and the formation of important chemical bonds. Protecting the amine is often a crucial first step for subsequent reactions on other parts of the molecule.

The protection of the amino group as a carbamate (B1207046) is a fundamental transformation in organic synthesis, preventing its unwanted reactions while other functional groups are being manipulated. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgfishersci.co.uk

The reaction of 3-amino-2-(4-bromophenyl)propan-1-ol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base affords the corresponding N-Boc protected derivative, tert-butyl (2-(4-bromophenyl)-1-(hydroxymethyl)ethyl)carbamate. This transformation is typically high-yielding and can be performed under relatively mild conditions. fishersci.co.uk The Boc group provides steric shielding, protecting the amine from participation in subsequent reactions. vulcanchem.com

Table 1: Representative Conditions for Carbamate (Boc) Formation

Reagent Base Solvent Temperature Outcome
Di-tert-butyl dicarbonate (Boc₂O) Sodium bicarbonate (NaHCO₃) Chloroform/Water Reflux High yield of N-Boc protected product. wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O) 4-Dimethylaminopyridine (DMAP) Acetonitrile or THF Room Temperature Efficient conversion to the N-Boc derivative. wikipedia.orgfishersci.co.uk

The nucleophilic character of the primary amine allows for the formation of amides and more complex secondary or tertiary amines through amidation and alkylation, respectively.

Amidation: This reaction involves acylating the amino group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form a stable amide bond. When using a carboxylic acid, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed to facilitate the reaction.

Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved by reaction with alkyl halides. This reaction can proceed in a stepwise manner to yield mono- and di-alkylated products. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be utilized to enhance the reaction rate and yield, particularly in biphasic systems. google.com

Table 2: General Conditions for Amidation and Alkylation

Transformation Reagents Conditions Product Type
Amidation Acyl chloride, Triethylamine Anhydrous solvent (e.g., DCM), 0 °C to RT N-acyl derivative
Amidation Carboxylic acid, EDC/DCC Anhydrous solvent (e.g., DMF, DCM) N-acyl derivative
Alkylation Alkyl halide, K₂CO₃ or Et₃N Solvent (e.g., Acetonitrile, DMF), Heat N-alkyl derivative(s)

Reactions at the Hydroxyl Group

The primary hydroxyl group offers another site for functionalization, allowing for the synthesis of esters and ethers, or its conversion into a good leaving group for subsequent nucleophilic substitution reactions.

Esterification of the primary alcohol can be accomplished through various methods. A common laboratory method is the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be used. A process for esterifying amino acids, which also contain an amino group, has been described using chlorosulphonic acid and the corresponding alcohol, which generates an alkylsulfate in situ to drive the reaction. google.com

Etherification: The synthesis of ethers from the hydroxyl group is typically achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Tosylation: The hydroxyl group can be converted into a tosylate, which is an excellent leaving group. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. rsc.org The resulting tosylate makes the carbon atom susceptible to attack by a wide range of nucleophiles, facilitating substitution reactions.

Table 3: Representative Conditions for Hydroxyl Group Transformations

Transformation Reagents Base Solvent Outcome
Esterification Acyl Chloride Pyridine or Triethylamine Dichloromethane (DCM) O-acyl derivative
Etherification 1. Sodium Hydride (NaH)2. Alkyl Halide N/A Anhydrous THF or DMF O-alkyl ether

Transformations of the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions significantly expand the molecular complexity and allow for the synthesis of a vast library of derivatives. For these reactions to be successful, prior protection of the amino and/or hydroxyl groups (e.g., as a Boc-carbamate) is often necessary to prevent interference with the catalytic cycle.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. organic-chemistry.orgmdpi.commdpi.com It is widely used for creating biaryl structures and tolerates a broad range of functional groups. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov This allows for the introduction of diverse amino substituents onto the aromatic ring.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Moiety

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Base (Typical) Bond Formed
Suzuki-Miyaura Arylboronic acid Pd(OAc)₂ / SPhos or XPhos K₂CO₃ Aryl-Aryl C-C nih.gov
Sonogashira Terminal alkyne Pd(PPh₃)₄ / CuI Triethylamine (Et₃N) Aryl-Alkyne C-C scirp.org

Nucleophilic Substitution Reactions at the Aromatic Ring

The aromatic bromine atom in this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). The propanolamine (B44665) substituent at the para position is not a strong electron-withdrawing group, and therefore does not sufficiently activate the ring for attack by common nucleophiles under standard conditions. Consequently, direct displacement of the bromine atom by nucleophiles like alkoxides, amines, or cyanides is not a synthetically viable pathway for this molecule. Alternative strategies, such as transition metal-catalyzed reactions, are necessary to achieve functionalization at this position.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for aryl halides)

The 4-bromophenyl moiety of the molecule is an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The presence of the amino and hydroxyl functional groups may necessitate the use of protecting groups to prevent side reactions or catalyst deactivation, although modern catalyst systems often exhibit high functional group tolerance. nih.gov

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, to form a biaryl structure. wikipedia.orgorganic-chemistry.org For this compound, a Suzuki reaction would replace the bromine atom with a new aryl, heteroaryl, or vinyl substituent. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with a high degree of stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.org This allows for the introduction of various alkenyl chains onto the aromatic ring. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. libretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out under mild, basic conditions. wikipedia.orgresearchgate.net

Below is a table summarizing typical conditions for these transformations.

Reaction Coupling Partner Catalyst System Base Solvent Typical Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF/H₂O2-(4-Arylphenyl)-3-aminopropan-1-ol
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile3-Amino-2-(4-alkenylphenyl)propan-1-ol
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, DiisopropylamineTHF, DMF3-Amino-2-(4-alkynylphenyl)propan-1-ol

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Azetidines)

The 1,3-amino alcohol framework of this compound is an ideal precursor for the synthesis of substituted four-membered nitrogen heterocycles, specifically azetidines. mdpi.com Azetidine (B1206935) rings are valuable structural motifs in medicinal chemistry. The synthesis is typically achieved through an intramolecular nucleophilic substitution reaction. nih.gov This process involves two key steps:

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group. This is commonly done by reacting the alcohol with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base to form the corresponding mesylate or tosylate ester.

Intramolecular Cyclization: The nitrogen atom of the amino group then acts as an intramolecular nucleophile, displacing the leaving group to form the azetidine ring. This step is often promoted by a base to ensure the amine is in its more nucleophilic free-base form.

Alternative methods, such as the Mitsunobu reaction, can also be employed to achieve this cyclization directly from the amino alcohol. rsc.org The resulting product would be a 3-hydroxy-2-(4-bromophenyl)azetidine derivative, a valuable building block for further synthetic elaboration. researchgate.net

Method Reagents Key Intermediate Notes
Two-Step (Sulfonylation)1. TsCl or MsCl, Et₃N 2. Strong Base (e.g., NaH)O-Sulfonylated amino alcoholA common and reliable method for azetidine synthesis. nih.gov
Modified MitsunobuDiethyl azodicarboxylate (DEAD), PPh₃Oxyphosphonium saltAchieves cyclization in a single step from the amino alcohol. rsc.org
From Epoxy AminesLa(OTf)₃(Not applicable to starting diol)A catalytic method for cyclizing epoxy amines to azetidines. nih.gov

Oxidation and Reduction Chemistry of this compound

The functional groups of this compound—a primary alcohol, a primary amine, and an aryl bromide—allow for a range of selective oxidation and reduction transformations.

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. Care must be taken to avoid oxidation of the amine. This often requires N-protection (e.g., as a Boc or Cbz derivative) prior to oxidation.

To Aldehyde: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions can be used to generate 3-amino-2-(4-bromophenyl)propanal.

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step oxidation (e.g., TEMPO-catalyzed oxidation followed by Pinnick oxidation) will yield 3-amino-2-(4-bromophenyl)propanoic acid.

Selective oxidation of the amino group is also possible but can be more complex. nih.gov The oxidation of simple 1,3-amino alcohols has been studied and can lead to different products depending on the specific reagents used. rsc.org

Reduction: The primary locus of reduction on the molecule is the carbon-bromine bond.

Dehalogenation: The aryl bromide can be reduced to a C-H bond, yielding 3-amino-2-phenylpropan-1-ol. This is commonly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate). Other methods include treatment with reducing agents like tributyltin hydride (Bu₃SnH) under radical conditions.

The alcohol and amine functionalities are already in their reduced states and are generally stable under the conditions used for dehalogenation. Reduction of the alcohol to an alkane would require harsh conditions and activation as a leaving group. sciencemadness.org

Synthesis of Chiral Derivatives and Advanced Pharmaceutical Intermediates

This compound possesses a stereocenter at the C2 position, making it a chiral molecule. Enantiomerically pure β-amino alcohols are highly valuable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous drugs. acs.orgresearchgate.netnih.govnbinno.comgoogle.comgoogle.com The synthesis of single-enantiomer versions of this compound is therefore of significant interest.

Several strategies can be employed to obtain enantiopure derivatives:

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an enantiopure amino acid like (R)- or (S)-phenylalanine. The carboxylic acid can be reduced to the primary alcohol, although this requires chemoselective methods. benthamopen.com

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of a key bond-forming reaction. For example, asymmetric reduction of a corresponding aminoketone or the asymmetric aminohydroxylation of a suitable alkene precursor could yield the enantiopure amino alcohol. nih.gov

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or camphorsulfonic acid) followed by fractional crystallization, or by using chiral chromatography.

The resulting enantiopure this compound is a versatile chiral intermediate. nih.govresearchgate.net The bromine atom can be further functionalized via cross-coupling reactions, and the amine and alcohol groups can be modified to build more complex, biologically active molecules. nih.gov

Biological Activity and Mechanistic Investigations of 3 Amino 2 4 Bromophenyl Propan 1 Ol and Its Derivatives in Vitro Studies

Antimicrobial Activity Studies

The antimicrobial potential of 3-Amino-2-(4-bromophenyl)propan-1-ol and its related structures has been a subject of scientific investigation, revealing a range of activities against various pathogens.

In Vitro Antibacterial Efficacy and Spectrum of Activity

Derivatives of this compound have demonstrated notable antibacterial properties. Studies on related compounds, such as those incorporating a 4-(4-bromophenyl)-thiazol-2-amine core, have shown promising activity. For instance, certain thiazole (B1198619) derivatives exhibited significant potential against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values recorded at 16.1 µM. nih.gov Another derivative was particularly effective against Bacillus subtilis with a MIC of 28.8 µM. nih.gov

Further research into N-(4-bromophenyl)furan-2-carboxamide, a compound containing the 4-bromophenyl moiety, revealed excellent activity against extensively drug-resistant (XDR) pathogens. nih.gov This compound showed a MIC of 6.25 mg and a Minimum Bactericidal Concentration (MBC) of 12.5 mg against Carbapenem-resistant Acinetobacter baumannii (CRAB), Carbapenem-resistant Enterobacter cloacae (CREC), and Carbapenem-resistant Klebsiella pneumoniae (CRKP). nih.gov Against Methicillin-resistant Staphylococcus aureus (MRSA), the MIC was 12.5 mg and the MBC was 25 mg. nih.gov

Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that specific modifications can yield potent antibacterial agents. nih.gov Hydrazone derivatives containing heterocyclic substituents were active against MRSA (MIC values of 1 to 8 µg/mL) and vancomycin-resistant Enterococcus faecalis (MIC values of 0.5–2 µg/mL). nih.gov

Below is a summary of the in vitro antibacterial activity for various derivatives containing the 4-bromophenyl structural component.

Compound/Derivative ClassBacterial StrainMICReference
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)Staphylococcus aureus16.1 µM nih.gov
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)Escherichia coli16.1 µM nih.gov
4-(4-Bromophenyl)-thiazol-2-amine derivative (p4)Bacillus subtilis28.8 µM nih.gov
N-(4-Bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant A. baumannii (CRAB)6.25 mg nih.gov
N-(4-Bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant E. cloacae (CREC)6.25 mg nih.gov
N-(4-Bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant K. pneumoniae (CRKP)6.25 mg nih.gov
N-(4-Bromophenyl)furan-2-carboxamide (3)Methicillin-resistant S. aureus (MRSA)12.5 mg nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivative (14)Methicillin-resistant S. aureus (MRSA)1-8 µg/mL nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivative (14)Vancomycin-resistant E. faecalis0.5-2 µg/mL nih.gov

In Vitro Antifungal Activity

The antifungal potential of amino alcohol derivatives has been demonstrated against various fungal strains. In a study of amphiphilic aromatic amino alcohols, several compounds were effective against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov One particular derivative (compound 4c) showed a significant effect against T. rubrum (MIC = 7.8 µg/mL) and T. mentagrophytes (MIC = 15.62 µg/mL), with potency comparable to reference drugs like terbinafine (B446) and ketoconazole. nih.gov

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine also exhibited notable antifungal properties. One such compound displayed significant activity against C. albicans with a MIC of 15.3 µM, while another was potent against Aspergillus niger with a MIC of 16.2 µM. nih.gov Additionally, research on N'-(3-bromophenyl) acetohydrazide derivatives identified compounds with good antifungal activity, with some showing MIC values in the range of 8-16 µg/mL. semanticscholar.orgresearchgate.net

The table below summarizes the in vitro antifungal efficacy of related compounds.

Compound/Derivative ClassFungal StrainMICReference
Amphiphilic Aromatic Amino Alcohol (4c)Trichophyton rubrum7.8 µg/mL nih.gov
Amphiphilic Aromatic Amino Alcohol (4c)Trichophyton mentagrophytes15.62 µg/mL nih.gov
4-(4-Bromophenyl)-thiazol-2-amine derivative (p6)Candida albicans15.3 µM nih.gov
4-(4-Bromophenyl)-thiazol-2-amine derivative (p3)Aspergillus niger16.2 µM nih.gov
N'-(3-Bromophenyl) acetohydrazide derivativeNot Specified8-16 µg/mL semanticscholar.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-Activity Relationship (SAR) studies provide crucial insights into how the chemical structure of these compounds influences their antimicrobial effects. For a series of amino alcohol derivatives, it was found that increasing the number of carbons in an aliphatic side chain enhanced antifungal action. nih.gov

In the case of heterocyclic derivatives, the presence and position of certain functional groups on the phenyl ring are critical. SAR analysis revealed that electron-withdrawing groups, such as a bromo (-Br) substituent, on the phenyl ring could boost antibacterial activity. acu.edu.in For some sulfonamide-containing compounds, strong electron-withdrawing groups like -F, -Cl, and -NO2 led to better antimicrobial action compared to electron-donating groups. acu.edu.in This highlights the importance of the electronic properties of the substituents in modulating biological activity.

Investigation of Enzyme Inhibition and Receptor Modulation Potential

Beyond direct antimicrobial action, research has explored the interaction of related compounds with host biological systems, including neurotransmitter pathways and intracellular signaling.

Studies on Interactions with Neurotransmitter Systems (for related compounds)

While direct studies on this compound are limited, research on structurally similar compounds provides insights into potential neuroactivity. The core structure of aminopropanol (B1366323) is related to phenylpropanolamine, a class of compounds known to interact with adrenergic receptors. Furthermore, the drug Trimebutine, which has antimuscarinic and weak mu-opioid agonist effects, is metabolized into compounds such as 2-amino-2-phenylbutan-1-ol, a structurally related amino alcohol. wikipedia.org

Additionally, serinol (2-amino-1,3-propanediol), a fundamental related structure, is known to be a building block for the synthesis of certain neurotransmitters, including serotonin (B10506). chemicalbook.com A study on new derivatives of 3-amino-1,2-propanediol (B146019) showed that at high doses, one compound caused a short-lasting decrease in heart rate and blood pressure in rats, suggesting an influence on the cardiovascular system which is heavily modulated by neurotransmitter activity. nih.gov These findings suggest that the aminopropanol scaffold could potentially interact with various neurotransmitter systems.

Elucidation of Influence on Intracellular Biochemical Pathways

The influence of aminopropanol derivatives on intracellular biochemical pathways is an emerging area of investigation. Derivatives of the related compound 2-amino-1,3-propanediol, such as sphingosine, act as crucial second messengers in eukaryotes. chemicalbook.com These molecules are involved in regulating fundamental cellular processes including cell growth, apoptosis, and stress responses. chemicalbook.com This suggests that compounds based on the aminopropanol backbone could potentially modulate key intracellular signaling cascades.

In the context of disease, inhibitors of specific intracellular pathways are of great therapeutic interest. nih.govnih.gov For example, research on a library of 3-amino-1,2,4-triazine derivatives, which are structurally distinct but represent complex heterocyclic systems, found that they could induce cancer cell death by inhibiting the PDK/PDH axis. mdpi.com This inhibition leads to metabolic and redox impairment within the cancer cell, ultimately triggering apoptosis. mdpi.com This demonstrates how targeted molecular structures can exert profound effects by intervening in specific intracellular biochemical pathways.

In Vitro Anti-proliferative and Cytotoxicity Evaluations in Various Cell Lines (for related compounds)

The therapeutic potential of compounds structurally related to this compound has been explored through in vitro cytotoxicity and anti-proliferative assays across a variety of human cancer cell lines. While data for the specific parent compound is limited, studies on its analogs, particularly those containing the characteristic 4-bromophenyl moiety, provide significant insights into their anticancer activities.

Derivatives incorporating the 4-bromophenyl group have demonstrated notable cytotoxic effects. For instance, a brominated coelenteramine analog (Clm-1), which shares the 4-bromophenyl feature, exhibited anticancer activity against both prostate (PC-3) and breast (MCF-7) cancer cell lines, with IC50 values of 24.3 µM and 21.6 µM, respectively. nih.gov Interestingly, this compound did not affect the viability of noncancerous cells within the same concentration range, suggesting a degree of selectivity for cancer cells. nih.gov Further investigation into related analogs revealed that their anticancer potential is present but significantly lower than conventional chemotherapeutic agents like doxorubicin. nih.gov

Other studies on brominated plastoquinone (B1678516) analogs have also shown strong anti-proliferative activity against breast cancer cell lines. nih.gov Similarly, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown promising anticancer activity against several cancer cell lines, with the central nervous system (CNS) cancer cell line SNB-75 being particularly sensitive to certain derivatives. mdpi.com

The anti-proliferative effects of various β-amino alcohol derivatives have been widely noted for their potential biological activities. researchgate.netresearchgate.net The cytotoxicity of these types of compounds has been documented against various cell lines, including breast (MCF-7), lung (A549), colon (HT-29), and gastric (AGS) cancer cell lines, with IC50 values often falling within the micromolar range. researchgate.netmdpi.com For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates demonstrated high anti-proliferative activity against MCF-7 cells, with IC50 values as low as 0.013 µM for the most potent compound. mdpi.com

Below is an interactive table summarizing the cytotoxic activities of related compounds in various cell lines.

Mechanistic Insights into Biological Interactions (Based on In Vitro Data)

Bromine Atom: The presence of the 4-bromophenyl moiety has been identified as a critical factor for the anticancer activity in related compounds. nih.gov The bromine atom, being an electronegative halogen, can act as an electron-withdrawing group through induction. It can also participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity. mdpi.com In structure-activity relationship (SAR) studies of various compounds, the position and nature of the halogen on the phenyl ring are often crucial for potency. The introduction of a bromine atom can significantly affect the toxicity and biological activity of a benzene (B151609) derivative. researchgate.net

Amino Group: The primary amino group (—NH₂) is a key functional group in a vast range of biologically active molecules. frontiersin.orgnih.gov Its basic nature, due to the lone pair of electrons on the nitrogen atom, allows it to act as a hydrogen bond acceptor and a proton acceptor at physiological pH, forming a positively charged ammonium (B1175870) ion (—NH₃⁺). frontiersin.orgnih.gov This positive charge is crucial for forming strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in the active sites of target proteins. This initial ionic bond is often the first step in drug-receptor interaction. ashp.org

Hydroxyl Group: The hydroxyl group (—OH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form multiple hydrogen bonds with biological targets, contributing significantly to binding affinity and specificity. ashp.org In aliphatic alcohols, the oxygen atom is more electronegative than carbon, making the hydroxyl group electron-withdrawing via induction. ashp.org The ability of the hydroxyl group to engage in these polar interactions is fundamental to the activity of many amino alcohol-containing drugs. researchgate.net The relative position of the amino and hydroxyl groups is also critical, with β-amino alcohols being a common structural motif in many pharmacologically active compounds. researchgate.net

Molecular docking studies are frequently employed to predict the binding modes and affinities of small molecules to their protein targets. For instance, docking studies of 1,2,4-triazole (B32235) analogs, which can also feature bromophenyl groups, against tubulin have shown binding scores ranging from -6.5 to -8.3 kcal/mol, indicating favorable interactions. mdpi.com These studies often highlight the importance of hydrogen bonds and halogen bonds in stabilizing the ligand-protein complex. mdpi.com Similarly, docking studies of thiopyrano[2,3-b]quinoline derivatives with an anticancer peptide target (CB1a) revealed binding affinities between -5.3 and -6.1 Kcal/mol. nih.gov

For related benzofuranone derivatives targeting dopamine (B1211576) (D₂) and serotonin (5-HT₂ₐ) receptors, pKᵢ values have been determined, with some compounds showing high affinity in the nanomolar range. researchgate.net These studies underscore the importance of specific interactions, such as hydrogen bonds with serine residues within the receptor binding pockets, which are critical for high affinity. researchgate.net The ability of a compound's functional groups, like the hydroxyl and amino groups found in amino alcohols, to establish these key polar interactions directly influences the binding affinity. researchgate.net

The table below presents hypothetical binding affinity data for related compound classes to illustrate how such data is typically reported.

Design Principles for Enhancing Biologically Relevant Activities

The development of more potent and selective analogs based on the 3-amino-2-arylpropan-1-ol scaffold is guided by established medicinal chemistry principles and structure-activity relationship (SAR) studies. The goal is to optimize the interactions of the molecule with its biological target while improving its pharmacological profile.

Scaffold Modification and Bioisosteric Replacement: The core amino alcohol structure is a versatile starting point. nih.govnih.gov Modifications can include altering the substitution pattern on the phenyl ring. For example, moving the bromine atom to the meta- or ortho-position, or replacing it with other halogens (e.g., chlorine, fluorine) or bioisosteric groups, could modulate binding affinity and selectivity. mdpi.com The length and branching of the carbon chain connecting the functional groups can also be adjusted to optimize the spatial arrangement for target binding.

Functional Group Derivatization: The amino and hydroxyl groups are prime targets for modification to enhance activity. The primary amine can be converted to secondary or tertiary amines, or incorporated into heterocyclic rings (e.g., piperidine, morpholine), which can alter basicity, lipophilicity, and the ability to form specific interactions. The hydroxyl group can be esterified or etherified to modify polarity and potentially serve as a prodrug moiety.

Stereochemical Considerations: Chiral amino alcohols are prevalent in pharmaceuticals, and often only one stereoisomer (enantiomer) exhibits the desired biological activity. nih.govfrontiersin.org Synthesis strategies that produce enantiomerically pure compounds are crucial, as the incorrect enantiomer may be inactive or contribute to off-target effects. Mechanistic studies on some l-amino alcohol derivatives have shown that only the S-configuration compounds displayed biological activity. nih.gov

Conformational Rigidity: Introducing elements that restrict the conformational flexibility of the molecule, such as incorporating the scaffold into a ring system, can "lock" the compound into a bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to the target, resulting in higher affinity.

By systematically applying these design principles, researchers can fine-tune the structure of this compound to develop derivatives with enhanced potency, selectivity, and improved drug-like properties for potential therapeutic applications.

Future Research Directions and Unexplored Avenues

Development of Advanced Stereoselective Synthetic Methodologies

The controlled synthesis of specific stereoisomers of 3-Amino-2-(4-bromophenyl)propan-1-ol is paramount for its potential applications, particularly in pharmaceuticals and catalysis. Future research should focus on developing more efficient and highly stereoselective synthetic routes.

Current strategies for synthesizing chiral amino alcohols often rely on methods such as the Sharpless asymmetric aminohydroxylation. diva-portal.org However, the development of novel catalytic systems that can provide high yields and enantioselectivities for aryl-substituted propanolamines is a critical area for advancement. westlake.edu.cn A promising avenue lies in enzymatic synthesis, which can offer high stereoselectivity under mild reaction conditions. researchgate.net Exploring enzymes like transaminases or alcohol dehydrogenases for the kinetic resolution of racemic mixtures or the asymmetric synthesis from prochiral precursors could lead to more sustainable and efficient production methods.

Furthermore, metal-catalyzed asymmetric reactions, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, present an innovative approach for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Adapting such methodologies to incorporate the 4-bromophenyl moiety would be a significant step forward. The development of catalysts that can effectively control the two adjacent stereocenters in the molecule is a key challenge to be addressed.

Synthetic ApproachPotential AdvantagesKey Research Focus
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, environmentally benign.Screening for suitable enzymes, enzyme evolution for substrate specificity.
Asymmetric Catalysis High efficiency, potential for scalability, modularity.Design of novel chiral ligands, optimization of reaction conditions.
Chiral Pool Synthesis Utilization of readily available chiral starting materials.Development of efficient multi-step synthetic sequences.

Systematic Exploration of Diverse Chemical Libraries Derived from this compound

The structural framework of this compound, featuring amino and hydroxyl functional groups, makes it an ideal starting point for the generation of diverse chemical libraries. nih.gov Such libraries are invaluable for drug discovery and the development of new functional molecules.

Future work should involve the systematic functionalization of both the amino and hydroxyl groups to create a wide array of derivatives. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The hydroxyl group can be etherified, esterified, or used as a handle for further chemical modifications. The bromine atom on the phenyl ring also offers a site for cross-coupling reactions, enabling the introduction of a wide range of substituents and further expanding the chemical space of the library.

Diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate structural complexity from this simple scaffold. diva-portal.org This approach, which focuses on creating a wide range of molecular architectures rather than a single target molecule, could lead to the discovery of compounds with novel biological activities or material properties.

Application of High-Resolution Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and interactions with other molecules. High-resolution spectroscopic techniques are indispensable tools for this purpose.

Advanced nuclear magnetic resonance (NMR) techniques, such as multidimensional NMR and chiral solvating agents, can be used to determine the relative and absolute stereochemistry of the compound and its derivatives. Furthermore, techniques like rotational spectroscopy, particularly microwave three-wave mixing, offer a powerful method for the gas-phase determination of molecular chirality and the study of subtle conformational preferences. nih.govresearchgate.net

Computational chemistry will play a vital role in complementing experimental studies. nih.gov Density functional theory (DFT) calculations can be used to predict stable conformations, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental spectra. nih.gov Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments. Such computational studies are essential for understanding reaction mechanisms and for the rational design of new catalysts or biologically active molecules based on this scaffold. nih.gov

TechniqueInformation GainedFuture Research Application
Multidimensional NMR 3D structure, stereochemistry, conformational analysis.Elucidation of reaction mechanisms, structural verification of library compounds.
Rotational Spectroscopy Precise molecular geometry, chirality determination in the gas phase.Fundamental understanding of molecular properties, benchmarking of computational models.
Computational Chemistry Conformations, reaction pathways, electronic properties.Rational design of catalysts and functional molecules, prediction of spectroscopic data.

Utilization of this compound as a Chiral Ligand or Catalyst in Asymmetric Synthesis

Chiral amino alcohols are a well-established class of ligands and catalysts in asymmetric synthesis. acs.orgresearchgate.net The structural features of this compound, including the presence of two potential coordination sites (the amino and hydroxyl groups) and a stereogenic center, make it a promising candidate for this purpose.

Future research should focus on the synthesis of metal complexes of this compound and its derivatives and their evaluation in a variety of asymmetric transformations. alfa-chemistry.com The electronic and steric properties of the 4-bromophenyl group could have a significant influence on the catalytic activity and enantioselectivity of the resulting complexes. nih.gov

Potential applications include the enantioselective addition of organometallic reagents to aldehydes and ketones, asymmetric reductions, and cycloaddition reactions. The development of new, efficient, and highly selective catalysts based on this scaffold could have a significant impact on the field of asymmetric synthesis. rsc.org

Integration with Emerging Fields such as Chemical Biology and Functional Materials Science

The unique structural and chemical properties of this compound and its derivatives open up possibilities for their integration into interdisciplinary fields like chemical biology and materials science. musechem.comscbt.com

In chemical biology, derivatives of this compound could be explored as probes to study biological processes or as potential therapeutic agents. nih.gov The presence of the bromophenyl group allows for radiolabeling, which could be useful in imaging studies. The chiral nature of the molecule is particularly relevant, as biological systems are inherently chiral. musechem.com

In materials science, the incorporation of this chiral building block into polymers or supramolecular assemblies could lead to the development of new functional materials with unique optical, electronic, or mechanical properties. chiralpedia.comtue.nl Chiral materials are of great interest for applications in areas such as enantioselective separations, sensing, and chiroptical devices. chiralpedia.com Future research could explore the synthesis of polymers and liquid crystals containing the this compound moiety and investigate their self-assembly and functional properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-2-(4-bromophenyl)propan-1-ol, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via multi-step routes starting from precursors like 4-bromoacetophenone and 2-amino-1-propanol. Key steps include condensation, reduction (e.g., catalytic hydrogenation), and final purification via recrystallization. Reaction conditions (temperature, solvent systems, catalysts) are optimized to enhance yield and purity. For instance, Friedel-Crafts acylation may be employed for intermediates, requiring precise control of Lewis acids like AlCl₃ .

Q. How is the molecular structure of this compound characterized experimentally?

  • Answer : Structural elucidation involves:

  • NMR Spectroscopy : To confirm connectivity of the bromophenyl, amino, and hydroxyl groups.
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H bends).
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding chiral centers and intermolecular interactions .

Q. What are the solubility properties and recommended storage conditions for this compound?

  • Answer : The compound is soluble in polar solvents (water, methanol, ethanol), with solubility increasing at lower temperatures. Storage at 2–8°C under inert atmosphere (N₂/Ar) is advised to prevent degradation. Hydroscopicity necessitates desiccant use in containers .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral analysis methods are recommended?

  • Answer : Enantiomers are separated using:

  • Chiral Chromatography : Columns with cellulose- or amylose-based stationary phases.
  • Crystallization with Chiral Resolving Agents : E.g., tartaric acid derivatives.
  • Circular Dichroism (CD) : Validates enantiomeric purity post-separation. Stereochemical differences impact biological activity, as seen in analogs like (R)-3-Amino-3-(4-bromophenyl)propan-1-ol .

Q. What computational strategies predict the compound’s interaction with biological targets like enzymes or receptors?

  • Answer :

  • Molecular Docking : Software (AutoDock, Schrödinger) models binding to adrenergic or neurotransmitter receptors, leveraging the amino/hydroxyl groups’ H-bonding potential.
  • MD Simulations : Assess stability of ligand-protein complexes over time.
  • QSAR Studies : Correlate substituent effects (e.g., Br vs. Cl) with bioactivity, as observed in chlorophenyl analogs .

Q. How do substituent variations on the phenyl ring (e.g., Br, Cl, F) influence reactivity and bioactivity?

  • Answer : A comparative analysis reveals:

Substituent Electron Effects Bioactivity Impact
Br (Original)Moderate -I, +REnhanced lipophilicity; prolonged receptor binding
ClStronger -IHigher enzyme inhibition (e.g., analgesic effects)
FStrong -I, weak +RImproved metabolic stability but reduced affinity
  • Bromine’s balance of electronic and steric effects makes it optimal for synthetic versatility .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Answer : Scaling issues include:

  • Byproduct Formation : Addressed via gradient-controlled reactions (e.g., slow reagent addition).
  • Catalyst Efficiency : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) improve recyclability.
  • Purity Control : In-line FTIR monitors reaction progress, reducing purification costs .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in substituent effects (e.g., Br vs. Cl in bioactivity) highlight the need for systematic SAR studies using standardized assays .
  • Data Reproducibility : Ensure synthetic protocols specify solvent grades, catalyst batches, and reaction scales to minimize variability .

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